Cas no 1408074-69-0 (4-(4-Bromo-2,6-difluorophenyl)morpholine)

4-(4-Bromo-2,6-difluorophenyl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-bromo-2,6-difluorophenyl)morpholine
- PB35203
- SB20462
- SY040010
- DB-122965
- CS-12206
- P13474
- SCHEMBL578753
- CS-0057494
- TQP0035
- MFCD23105884
- 1408074-69-0
- AKOS020188906
- C10H10BrF2NO
- 4-(4-Bromo-2,6-difluorophenyl)morpholine
-
- MDL: MFCD23105884
- Inchi: 1S/C10H10BrF2NO/c11-7-5-8(12)10(9(13)6-7)14-1-3-15-4-2-14/h5-6H,1-4H2
- InChI Key: SCOXKNUXXYBFHW-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C(C(=C(C=1[H])F)N1C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])F
Computed Properties
- Exact Mass: 276.99138g/mol
- Monoisotopic Mass: 276.99138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.5
- XLogP3: 2.6
4-(4-Bromo-2,6-difluorophenyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB527000-250mg |
4-(4-Bromo-2,6-difluorophenyl)morpholine; . |
1408074-69-0 | 250mg |
€233.80 | 2025-02-17 | ||
abcr | AB527000-250 mg |
4-(4-Bromo-2,6-difluorophenyl)morpholine; . |
1408074-69-0 | 250MG |
€247.80 | 2023-04-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06355-1g |
4-(4-Bromo-2,6-difluorophenyl)morpholine |
1408074-69-0 | 95% | 1g |
¥3879.0 | 2023-09-05 | |
eNovation Chemicals LLC | D625863-0.25g |
4-(4-Bromo-2,6-difluorophenyl)morpholine |
1408074-69-0 | 97% | 0.25g |
$302 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120892-100MG |
4-(4-bromo-2,6-difluorophenyl)morpholine |
1408074-69-0 | 95% | 100MG |
¥ 554.00 | 2023-04-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06355-250mg |
4-(4-Bromo-2,6-difluorophenyl)morpholine |
1408074-69-0 | 95% | 250mg |
¥1459.0 | 2023-09-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120892-1G |
4-(4-bromo-2,6-difluorophenyl)morpholine |
1408074-69-0 | 95% | 1g |
¥ 2,461.00 | 2023-04-03 | |
Chemenu | CM120010-1g |
4-(4-Bromo-2,6-difluorophenyl)morpholine |
1408074-69-0 | 95% | 1g |
$386 | 2023-02-18 | |
A2B Chem LLC | AI34313-250mg |
4-(4-Bromo-2,6-difluorophenyl)morpholine |
1408074-69-0 | 98% | 250mg |
$87.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120892-250mg |
4-(4-bromo-2,6-difluorophenyl)morpholine |
1408074-69-0 | 95% | 250mg |
¥990.0 | 2024-04-24 |
4-(4-Bromo-2,6-difluorophenyl)morpholine Related Literature
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
Additional information on 4-(4-Bromo-2,6-difluorophenyl)morpholine
Research Brief on 4-(4-Bromo-2,6-difluorophenyl)morpholine (CAS: 1408074-69-0) in Chemical Biology and Pharmaceutical Applications
The compound 4-(4-Bromo-2,6-difluorophenyl)morpholine (CAS: 1408074-69-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile building block in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and applications in medicinal chemistry.
Recent studies have highlighted the role of 4-(4-Bromo-2,6-difluorophenyl)morpholine as a key intermediate in the synthesis of novel kinase inhibitors. Its unique structural features, including the bromo and difluoro substitutions on the phenyl ring, make it an attractive scaffold for designing targeted therapies. Researchers have successfully incorporated this compound into the development of inhibitors targeting specific oncogenic kinases, demonstrating promising in vitro and in vivo efficacy against various cancer cell lines.
In terms of synthetic methodology, advances have been made in optimizing the production of 4-(4-Bromo-2,6-difluorophenyl)morpholine. A 2023 study published in the Journal of Medicinal Chemistry reported an improved, high-yield synthesis route that reduces byproduct formation and enhances purity. This development is particularly significant for scaling up production while maintaining the compound's pharmaceutical-grade quality.
The pharmacological properties of derivatives containing the 4-(4-Bromo-2,6-difluorophenyl)morpholine moiety have been extensively investigated. Structure-activity relationship (SAR) studies reveal that modifications at the morpholine nitrogen or the bromo position can significantly alter the compound's biological activity and pharmacokinetic profile. These findings have opened new avenues for designing more potent and selective drug candidates with improved metabolic stability.
Emerging applications of 4-(4-Bromo-2,6-difluorophenyl)morpholine extend beyond oncology. Recent patent filings indicate its potential use in developing treatments for neurological disorders, particularly as a component of sigma receptor modulators. Additionally, its utility in PET tracer development for diagnostic imaging is being explored, leveraging the radioactive isotope exchange capability of the bromine substituent.
Safety and toxicology assessments of 4-(4-Bromo-2,6-difluorophenyl)morpholine and its derivatives have shown favorable profiles in preliminary studies, with good tolerability in animal models. However, researchers emphasize the need for more comprehensive toxicological evaluations as these compounds progress through the drug development pipeline.
The commercial availability of 4-(4-Bromo-2,6-difluorophenyl)morpholine from specialized chemical suppliers has facilitated its adoption in academic and industrial research settings. Current market analysis suggests growing demand for this compound, with projections indicating increased utilization in fragment-based drug discovery programs over the next five years.
In conclusion, 4-(4-Bromo-2,6-difluorophenyl)morpholine represents a valuable chemical entity with diverse applications in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a promising candidate for further investigation in multiple therapeutic areas. Future research directions may focus on exploring its potential in combination therapies and as a platform for developing novel chemical probes in chemical biology studies.
1408074-69-0 (4-(4-Bromo-2,6-difluorophenyl)morpholine) Related Products
- 733810-38-3(1-(3-Bromobutyl)-4-chlorobenzene)
- 2137652-75-4(2-Furanmethanol, α-(2-amino-1-methylethyl)-4-methyl-)
- 1806972-83-7(3-Amino-6-chloro-2-(trifluoromethyl)mandelic acid)
- 138560-54-0(methyl 5-cyanopyrazine-2-carboxylate)
- 2092848-43-4(4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile)
- 2171266-85-4(4-bromo-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)
- 928822-81-5(2-Fluoro-3-iodo-5-phenylpyridine)
- 2098080-15-8(1-(5-(4-Aminopiperidin-1-yl)-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one)
- 897619-47-5(1-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-6-yl-4-phenylpiperazine)
- 1159908-74-3(Yinxiancaoside C)
